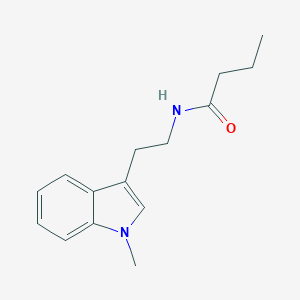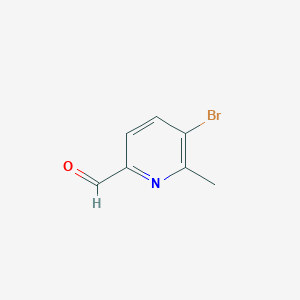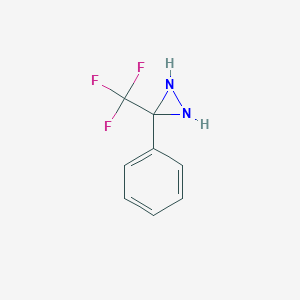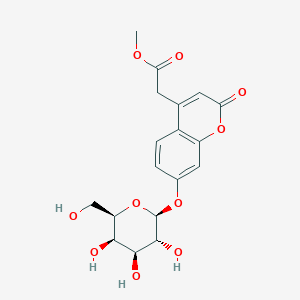
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester, also known as GAMA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of coumarin, a natural compound found in various plants, and has been synthesized through various methods.
科学的研究の応用
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in scientific research, particularly in the field of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to have a protective effect on neuronal cells and may have potential applications in the treatment of neurodegenerative diseases. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been studied for its potential use as a fluorescent probe in biological imaging.
作用機序
The mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and the regulation of various signaling pathways. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis.
生化学的および生理学的効果
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and function.
実験室実験の利点と制限
One advantage of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its high yield in synthesis. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in various fields of research, including medicine and biological imaging. However, one limitation of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe in biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester and its effects on various signaling pathways.
合成法
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester can be synthesized through different methods, including the Knoevenagel condensation reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction between a carbonyl compound and an active methylene compound in the presence of a base. The Pechmann condensation reaction involves the reaction between a phenol and a beta-ketoester in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester with high yields.
特性
CAS番号 |
127615-75-2 |
|---|---|
製品名 |
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester |
分子式 |
C18H20O10 |
分子量 |
396.3 g/mol |
IUPAC名 |
methyl 2-[2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetate |
InChI |
InChI=1S/C18H20O10/c1-25-13(20)4-8-5-14(21)27-11-6-9(2-3-10(8)11)26-18-17(24)16(23)15(22)12(7-19)28-18/h2-3,5-6,12,15-19,22-24H,4,7H2,1H3/t12-,15+,16+,17-,18-/m1/s1 |
InChIキー |
KECAQLCDHILXFI-COWMOVNHSA-N |
異性体SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
正規SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
その他のCAS番号 |
127615-75-2 |
同義語 |
7-beta-galactopyranosyl-oxycoumarin-4-acetic acid methyl ester GPOCA-Me |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



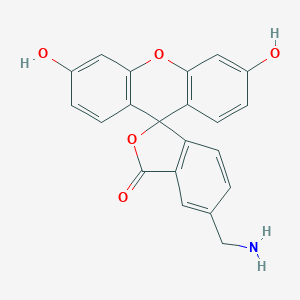
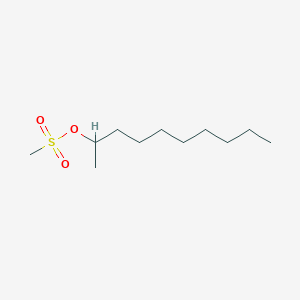
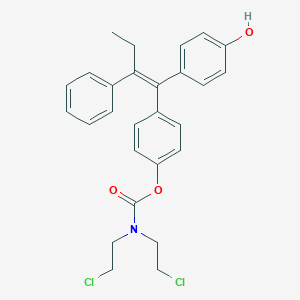
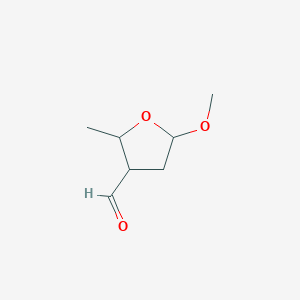
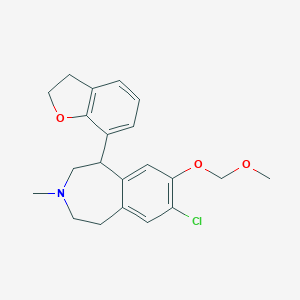
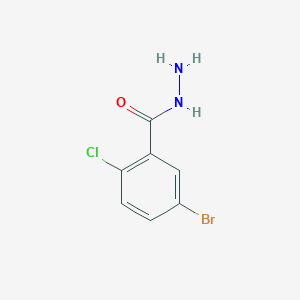
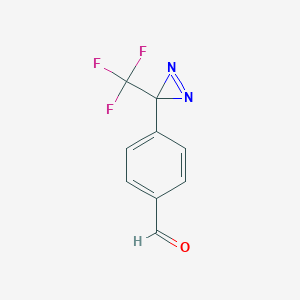
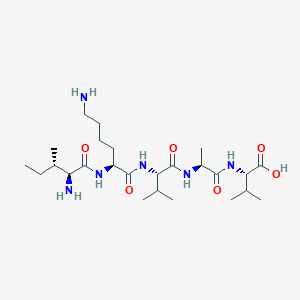
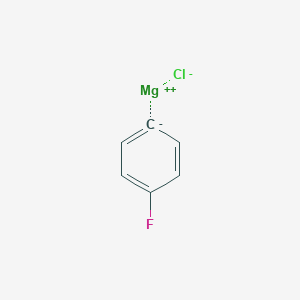
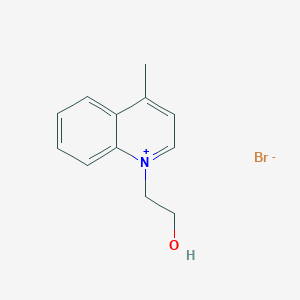
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
